Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
CAS No.: 139481-44-0
Cat. No.: VC21333398
Molecular Formula: C25H21N3O3
Molecular Weight: 411.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate - 139481-44-0](/images/no_structure.jpg)
CAS No. | 139481-44-0 |
---|---|
Molecular Formula | C25H21N3O3 |
Molecular Weight | 411.5 g/mol |
IUPAC Name | methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate |
Standard InChI | InChI=1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3 |
Standard InChI Key | KSXLHOFDCDKQLH-UHFFFAOYSA-N |
SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC |
Canonical SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC |
Appearance | Pale Yellow Solid |
Melting Point | 163-165°C |
Chemical Identity and Structure
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a complex organic molecule with significant pharmaceutical importance. The compound is identified by the CAS Registry Number 139481-44-0 and possesses the molecular formula C₂₅H₂₁N₃O₃ . This structure features a benzimidazole core with a methyl carboxylate group at position 7, an ethoxy group at position 2, and a (2'-cyanobiphenyl-4-yl)methyl substituent at position 1. The molecule contains three nitrogen atoms, three oxygen atoms, and multiple aromatic rings that contribute to its unique chemical properties and reactivity.
The compound can be represented by the SMILES notation: O=C(C1=C2N(CC3=CC=C(C4=CC=CC=C4C#N)C=C3)C(OCC)=NC2=CC=C1)OC, which precisely defines its chemical structure in a linear format . The InChIKey identifier for this compound is KSXLHOFDCDKQLH-UHFFFAOYSA-N, providing a standardized digital representation of its structure .
Physical Properties
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate exhibits distinct physical characteristics that are important for its handling, storage, and application in pharmaceutical research. The compound appears as an off-white to light yellow solid with a molecular weight of 411.45 g/mol .
Table 1: Physical Properties of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Property | Value | Reference |
---|---|---|
Physical State | Solid | |
Color | Off-White to Light Yellow | |
Molecular Weight | 411.45 g/mol | |
Melting Point | 168 °C | |
Storage Temperature | 2-8 °C |
The compound requires storage at refrigerated temperatures between 2-8°C to maintain stability and prevent degradation . This storage requirement indicates its sensitivity to thermal conditions, which is an important consideration for laboratory handling and long-term storage.
Chemical Properties
The chemical properties of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate are influenced by its functional groups and structural features. The compound exhibits limited solubility in common organic solvents, being slightly soluble in chloroform and methanol, with sonication required to enhance dissolution in the latter .
The structure contains several functional groups that can participate in various chemical reactions: a nitrile group (C≡N), an ester group (COOCH₃), an ether linkage (C-O-C), and a benzimidazole ring system. These functional groups contribute to its reactivity profile and potential for chemical modifications in pharmaceutical synthesis.
Synthesis and Role as an Intermediate
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate serves as a key synthetic intermediate in the production of azilsartan, a pharmaceutical compound used as an angiotensin II receptor antagonist for hypertension treatment . The compound is part of a synthetic pathway that ultimately leads to the active pharmaceutical ingredient.
Physicochemical Properties and Drug-likeness
Molecular and Structural Parameters
The molecular architecture of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate contributes significantly to its drug-like properties. Analysis of its structure reveals important parameters that influence its behavior in biological systems.
Table 2: Molecular and Structural Parameters
The compound contains 31 heavy atoms, with 21 of them participating in aromatic systems . This high degree of aromaticity contributes to the compound's stability and rigidity. The fraction of sp³ hybridized carbons (Csp3) is relatively low at 0.16, indicating a predominantly planar structure with limited conformational flexibility .
The compound possesses 7 rotatable bonds, which provide some degree of conformational adaptability despite its largely rigid aromatic nature . This balance between rigidity and flexibility is often desirable in drug candidates, as it allows for optimal interaction with biological targets while maintaining favorable entropy contributions upon binding.
The molecule features 5 hydrogen bond acceptors and no hydrogen bond donors . This profile suggests that the compound can participate in hydrogen bonding interactions primarily as an acceptor, which may influence its biological activity and target recognition.
Lipophilicity and Solubility Profiles
Lipophilicity, often measured by partition coefficient (Log P) values, is a crucial parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate exhibits varying Log P values depending on the calculation method employed.
Table 3: Lipophilicity and Solubility Parameters
The consensus Log P value of 4.35 indicates that the compound is relatively lipophilic . This lipophilicity likely contributes to its limited aqueous solubility, as confirmed by the solubility parameters. The compound is classified as moderately to poorly soluble depending on the prediction method used, with solubility values ranging from 0.00125 mg/ml (ESOL method) to as low as 0.00000304 mg/ml (SILICOS-IT method) .
Pharmacokinetic Properties
The predicted pharmacokinetic properties of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate provide insights into its potential behavior in biological systems.
Table 4: Predicted Pharmacokinetic Properties
In terms of drug metabolism, the compound is predicted to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP3A4), which suggests potential for drug-drug interactions when administered concurrently with medications metabolized by these enzymes . This characteristic would require careful consideration in drug development and clinical applications.
Drug-likeness Assessment
The drug-likeness of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate can be evaluated using various established criteria and rules.
Table 5: Drug-likeness Parameters
The compound satisfies Lipinski's Rule of Five, which predicts good oral bioavailability based on molecular weight, lipophilicity, and hydrogen bonding properties . It also meets the criteria established by Veber, Egan, and Muegge for drug-likeness . The bioavailability score of 0.55 suggests a moderate probability of >10% oral bioavailability in rats .
The synthetic accessibility score of 3.28 (on a scale of 1-10, where 1 is easily synthesizable) indicates that the compound has moderate synthetic complexity , which is reasonable for a pharmaceutical intermediate.
Applications in Pharmaceutical Research
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate serves primarily as an intermediate in the synthesis of azilsartan, an angiotensin II receptor antagonist used in the treatment of hypertension . The compound's structural features make it a valuable precursor in the production of this important antihypertensive medication.
The compound is specifically categorized for pharmaceutical research applications , highlighting its relevance in drug development processes. Its role as a synthetic intermediate demonstrates the importance of precisely designed chemical structures in creating effective pharmaceutical agents with specific therapeutic properties.
Through chemical modifications of this intermediate, particularly the conversion of the cyano group to other functional groups like the N-hydroxycarbamimidoyl moiety found in related intermediates , researchers can develop compounds with optimized pharmacological profiles for treating hypertension and related cardiovascular conditions.
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